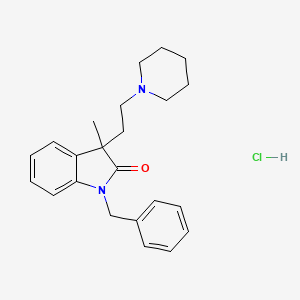![molecular formula C14H12Cl2F3N3 B13730264 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)
7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is a heterocyclic compound that belongs to the pyrazolo-pyridine family. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a chlorobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo-pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as hydrazines and ketones.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) under specific conditions.
Addition of the chlorobenzylidene moiety: This can be accomplished through a condensation reaction with p-chlorobenzaldehyde.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
These reactions can lead to the formation of various derivatives, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and ligands for metal complexes.
Mechanism of Action
The mechanism of action of 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation .
Comparison with Similar Compounds
When compared to other similar compounds, 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride stands out due to its unique structural features, such as the trifluoromethyl group and the chlorobenzylidene moiety. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are studied for their potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their inhibitory activity against specific enzymes, these compounds share some structural similarities with the target compound.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H12Cl2F3N3 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
(7E)-7-[(4-chlorophenyl)methylidene]-3-(trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C14H11ClF3N3.ClH/c15-10-3-1-8(2-4-10)5-9-6-19-7-11-12(9)20-21-13(11)14(16,17)18;/h1-5,19H,6-7H2,(H,20,21);1H/b9-5+; |
InChI Key |
HXOXRZUYRPXMDM-SZKNIZGXSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)Cl)/C3=NNC(=C3CN1)C(F)(F)F.Cl |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Cl)C3=NNC(=C3CN1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


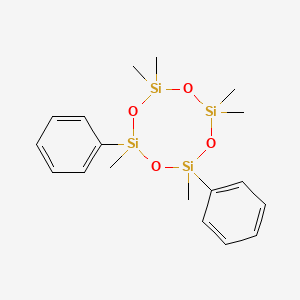
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)

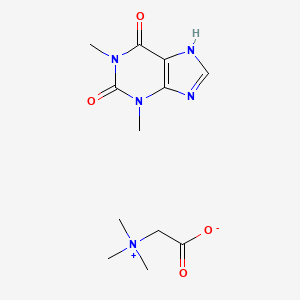
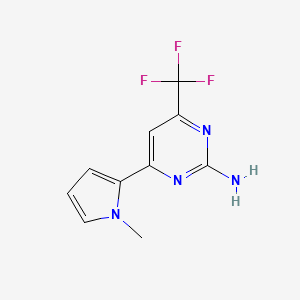

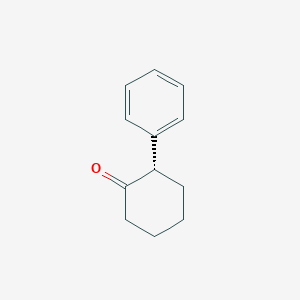
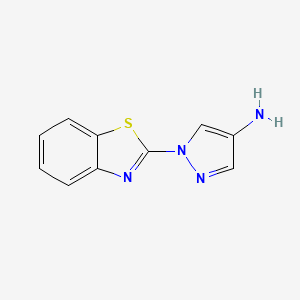

![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)

![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
